molecular formula C10H13N3O B1527245 1-(4-Amino-3-methylphenyl)imidazolidin-2-one CAS No. 1249448-99-4

1-(4-Amino-3-methylphenyl)imidazolidin-2-one

Cat. No.: B1527245
CAS No.: 1249448-99-4
M. Wt: 191.23 g/mol
InChI Key: CGBSCYBVZWEMTA-UHFFFAOYSA-N
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Description

1-(4-Amino-3-methylphenyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C10H13N3O and its molecular weight is 191.23 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-(4-Amino-3-methylphenyl)imidazolidin-2-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain oxidoreductases and transferases, modulating their catalytic activities. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the reaction rate .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling molecules such as kinases and phosphatases, leading to altered phosphorylation states of target proteins. Additionally, this compound can impact gene expression by interacting with transcription factors and regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can bind to the active site of enzymes, inhibiting their catalytic activity by blocking substrate access. Alternatively, it may activate certain enzymes by inducing conformational changes that enhance their activity. Furthermore, this compound can influence gene expression by binding to DNA or interacting with transcriptional regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its effects on cellular function may vary depending on the duration of exposure. Long-term exposure to this compound has been associated with changes in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can induce toxic or adverse effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with distinct biological activities. The metabolic flux and levels of specific metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake, efflux, and intracellular trafficking of the compound, influencing its localization and accumulation. For example, certain ATP-binding cassette (ABC) transporters may play a role in the efflux of this compound from cells, while solute carrier (SLC) transporters may mediate its uptake .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcriptional regulators, or to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Properties

IUPAC Name

1-(4-amino-3-methylphenyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-7-6-8(2-3-9(7)11)13-5-4-12-10(13)14/h2-3,6H,4-5,11H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBSCYBVZWEMTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCNC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.